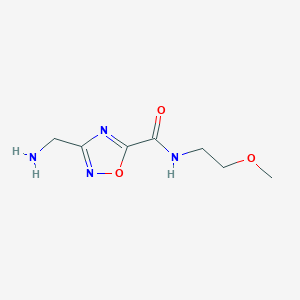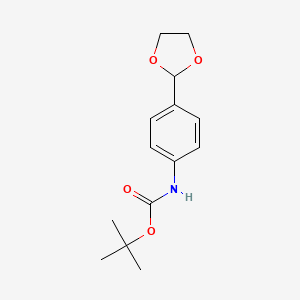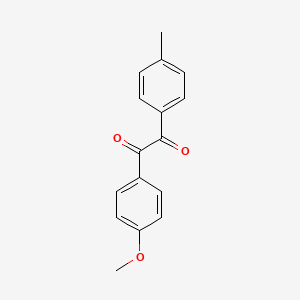
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by the presence of a piperazine ring substituted with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, along with two methyl groups at the 2 and 6 positions. This compound is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and diacid derivatives.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced using standard protecting group chemistry. This involves the reaction of the piperazine ring with tert-butyl chloroformate and benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-1-Boc-4-Cbz-2,6-dimethylpiperazine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can remove the protecting groups, yielding the free piperazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing the protecting groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Free piperazine derivative.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential as a scaffold in the design of enzyme inhibitors.
- Studied for its role in modulating biological pathways and interactions .
Medicine:
- Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Explored for its potential therapeutic applications in treating various diseases .
Industry:
Mécanisme D'action
The mechanism of action of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is primarily related to its ability to interact with biological targets through its piperazine ring and protecting groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
cis-1-Boc-4-Cbz-piperazine: Lacks the methyl groups at the 2 and 6 positions.
trans-1-Boc-4-Cbz-2,6-dimethylpiperazine: Has a different stereochemistry at the piperazine ring.
cis-1-Boc-4-Cbz-2-methylpiperazine: Contains only one methyl group at the 2 position.
Uniqueness:
- The presence of both tert-butoxycarbonyl and benzyloxycarbonyl protecting groups provides enhanced stability and selectivity in synthetic applications.
- The methyl groups at the 2 and 6 positions contribute to the compound’s unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C19H28N2O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+ |
Clé InChI |
BQDWTKGOXJXCIY-GASCZTMLSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)

![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)




![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)


![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


